![molecular formula C16H14N2O3 B2988044 4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 915874-12-3](/img/structure/B2988044.png)
4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
The compound “4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring. In this compound, the quinoxaline ring is substituted at the 4-position with a 3-methoxybenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoxaline core with a 3-methoxybenzoyl substituent at the 4-position. The presence of the carbonyl group in the benzoyl moiety and the nitrogen atoms in the quinoxaline ring could result in the formation of hydrogen bonds .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, particularly at the nitrogen atoms or at the positions ortho to the nitrogen atoms on the benzene ring. The 3-methoxybenzoyl group could also undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the potential for hydrogen bonding could impact its solubility and boiling/melting points .Scientific Research Applications
Pharmaceutical Drug Design
The compound’s structure, which includes a quinoxalin-2-one moiety, is of interest in the design of new pharmaceutical drugs. Quinoxaline derivatives are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties . The methoxybenzoyl group could potentially be modified to enhance drug-receptor interactions, making it a valuable scaffold in medicinal chemistry.
Organic Synthesis
In organic synthesis, this compound could serve as a precursor or intermediate in the construction of complex molecules. Its benzoic acid derivative structure is useful in various synthetic pathways, such as the formation of amides or esters, which are common in many organic compounds .
Material Science
Quinoxaline compounds have applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Their electronic properties can be tuned for use in optoelectronic devices .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-methoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLMMBZUTAWGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one |
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